REACTION_CXSMILES
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[Sn](Cl)Cl.[CH3:4][C:5]1[C:12]([CH3:13])=[C:11]([N+:14]([O-])=O)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8]>C(O)C>[NH2:14][C:11]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:4])[C:12]=1[CH3:13]
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Name
|
|
Quantity
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12.24 g
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Type
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reactant
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Smiles
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[Sn](Cl)Cl
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Name
|
|
Quantity
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2.73 g
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Type
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reactant
|
Smiles
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CC1=C(C#N)C=CC(=C1C)[N+](=O)[O-]
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Name
|
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Quantity
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94 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated
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Type
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ADDITION
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Details
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the resulting residue was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with a saturated aqueous sodium hydrogencarbonate solution
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Type
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FILTRATION
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Details
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After the insoluble material was filtered off
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Type
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CUSTOM
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Details
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the filtrate was separated
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Type
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WASH
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Details
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the organic layer was washed with a saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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DISTILLATION
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Details
|
distilled
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Type
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CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 93.6% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |